Steric Effects on FMO-Catalyzed Sulfoxidation Enantioselectivity
In enantioselective sulfoxidation catalyzed by purified rabbit lung flavin-containing monooxygenase (FMO), the (R)-(+)-sulfoxide stereochemical purity is inversely correlated with alkyl substituent steric bulk [1]. While sec-butyl p-tolyl sulfide was not directly measured in this study, the established quantitative trend demonstrates that methyl, ethyl, and isopropyl p-tolyl sulfides yield progressively lower enantioselectivity—from >99% (R) for methyl to 63% (R) for isopropyl at pH 8.5 [1]. Extrapolating from this trend, sec-butyl p-tolyl sulfide (branching at the α-carbon) is expected to produce an enantioselectivity intermediate between the n-propyl (85% R) and isopropyl (63% R) analogs, a range that is quantitatively distinct from both the high enantioselectivity of methyl p-tolyl sulfide and the significantly lower stereocontrol of tert-butyl p-tolyl sulfide, which has been shown to yield only 4–100% selectivity in Aspergillus niger-catalyzed oxidation [2]. This positions sec-butyl p-tolyl sulfide as a sterically intermediate substrate for calibrating enzymatic active site geometry and evaluating chiral induction efficiency.
| Evidence Dimension | Enantioselectivity of FMO-catalyzed sulfoxidation (% (R)-(+)-sulfoxide) |
|---|---|
| Target Compound Data | 85% to 63% (R) (estimated range based on steric trend; not directly measured) |
| Comparator Or Baseline | Methyl p-tolyl sulfide: >99% (R); Ethyl p-tolyl sulfide: 91% (R); n-Propyl p-tolyl sulfide: 85% (R); Isopropyl p-tolyl sulfide: 63% (R); tert-Butyl p-tolyl sulfide: 4–100% (broad range, Aspergillus niger) |
| Quantified Difference | sec-butyl expected to produce lower (R)-enantioselectivity than n-propyl analog due to increased steric bulk at the α-carbon |
| Conditions | Purified rabbit lung FMO, pH 8.5, chiral-phase HPLC analysis |
Why This Matters
This trend predicts that substituting sec-butyl for n-alkyl alters stereochemical outcome, making it a valuable probe for studying active site steric constraints in FMO enzymes.
- [1] Rettie, A. E., Bogucki, B. D., Lim, I., & Meier, G. P. (1990). Stereoselective sulfoxidation of a series of alkyl p-tolyl sulfides by microsomal and purified flavin-containing monooxygenases. Molecular Pharmacology, 37(5), 643-651. PMID: 2338943. View Source
- [2] Stereoselectivity in the oxidation of thioethers to sulphoxides in the presence of Aspergillus niger. (n.d.). Retrieved from https://scite.ai/reports/10.1016/S0040-4020(01)81956-6 View Source
